molecular formula C15H16N2O5S B13583459 N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide

Cat. No.: B13583459
M. Wt: 336.4 g/mol
InChI Key: SJSRUNMGMKTNIG-UHFFFAOYSA-N
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Description

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes an ethyl group, a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring. Its molecular formula is C15H16N2O5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct substitution and addition reactions occur.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as reagents. The reaction is typically carried out in a continuous flow reactor to maintain consistent quality and yield. Post-reaction, the compound is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-ethyl-4-methoxy-N-phenylbenzene-1-sulfonamide.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent used.

Scientific Research Applications

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The sulfonamide group may also play a role in binding to enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methoxy-3-nitrobenzamide
  • N-ethyl-4-methoxy-3-nitrobenzenesulfonamide
  • N-ethyl-4-methoxy-3-nitro-N-methylbenzene-1-sulfonamide

Uniqueness

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and sulfonamide groups makes it particularly interesting for research in medicinal chemistry and drug development.

Biological Activity

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide is a sulfonamide compound with a complex structure that includes an ethyl group, a methoxy group, a nitro group, and a phenyl ring. The molecular formula for this compound is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets.

  • Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components and induce biological effects.
  • Sulfonamide Group : This moiety can form hydrogen bonds with biological molecules, influencing the activity of enzymes and receptors.

These interactions suggest that the compound could modulate various biological pathways, potentially leading to therapeutic applications.

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to inhibit various enzymes. This property is crucial for developing inhibitors for diseases where enzyme activity is dysregulated.

Other Biological Effects

The compound's potential as an inhibitor of protein-protein interactions (PPIs) has also been explored. For example, compounds that target the Keap1-Nrf2 pathway have shown promise in enhancing cellular antioxidant responses, which could be beneficial in treating neurodegenerative diseases and other conditions related to oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of sulfonamides:

  • In Vitro Studies : Compounds similar to this compound have been evaluated for their ability to induce NQO1 enzyme activity, a marker for Nrf2 activation.
  • In Vivo Studies : Animal models have demonstrated that certain sulfonamide derivatives can significantly reduce tumor size, indicating their potential as anticancer agents.

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

N-ethyl-4-methoxy-3-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C15H16N2O5S/c1-3-16(12-7-5-4-6-8-12)23(20,21)13-9-10-15(22-2)14(11-13)17(18)19/h4-11H,3H2,1-2H3

InChI Key

SJSRUNMGMKTNIG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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